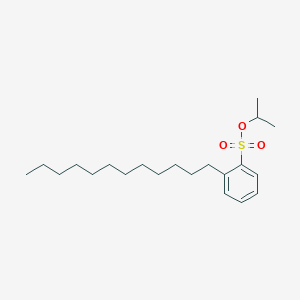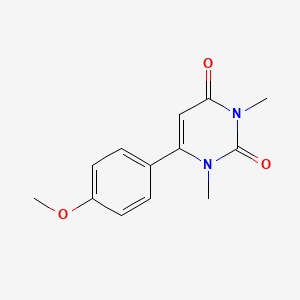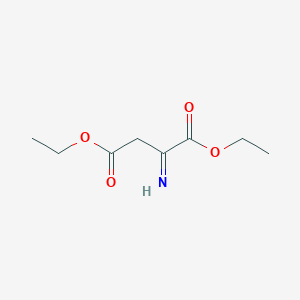
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is favored due to its efficiency and the high yield of the desired product. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure maximum yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase.
Pathways Involved: It may inhibit the activity of these enzymes, leading to the disruption of DNA replication and transcription, which is crucial for its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both hydroxy and carboxylate groups in ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate provides unique reactivity and potential for diverse chemical modifications .
- Its specific substitution pattern enhances its biological activity and makes it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)10-8-6-7(2)4-5-9(8)14-12(16)11(10)15/h4-6,15H,3H2,1-2H3,(H,14,16) |
Clave InChI |
OWOBPOULTFIFME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol](/img/structure/B8588315.png)
![N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B8588318.png)
![2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide](/img/structure/B8588325.png)


![7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE](/img/structure/B8588342.png)


![2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8588369.png)



